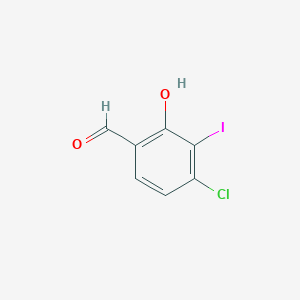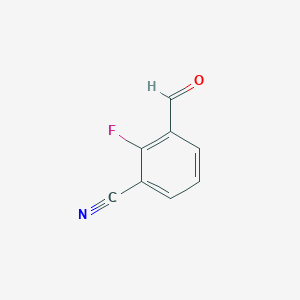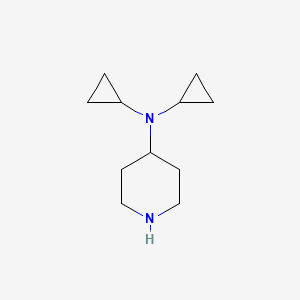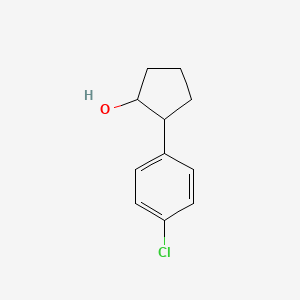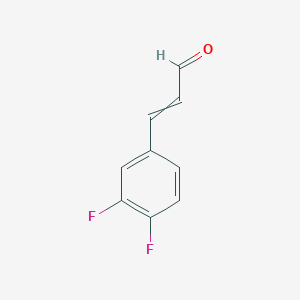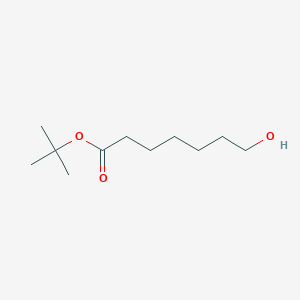![molecular formula C11H12ClN3O2 B1465270 tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate CAS No. 1236033-21-8](/img/structure/B1465270.png)
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C11H12ClN3O2 . It is used in early discovery research and is part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyrimidine core with a chlorine atom at the 4-position and a tert-butyl ester at the 7-position .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis
The compound has a molecular weight of 253.68 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . The topological polar surface area is 57 Ų .Applications De Recherche Scientifique
Synthesis of Pyrrolopyrimidine Derivatives
Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate, leading to the synthesis of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives. These compounds were confirmed using NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis, highlighting their potential for synthesizing biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Development of ADA and IMPDH Inhibitors
Iaroshenko et al. (2009) focused on synthesizing novel adenosme deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. Their research included reactions of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles, culminating in the efficient synthesis of fluorinated pyrrolo[2,3-b]pyridines (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).
Synthesis of Tricyclic Purine Analogues
Williams and Brown (1995) investigated the synthesis of tricyclic ring systems, leading to the creation of several pyrrolo[2,3-d]pyrimidine derivatives as potential precursors for purine analogues. This study provided insights into the chemistry behind creating these complex structures, which could have implications in various scientific applications (Williams & Brown, 1995).
Novel Synthetic Routes for Thiazolo[3,2-c]pyrimidines
Litvinchuk et al. (2021) described a synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, involving cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates. This process highlights the versatility of tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate in creating complex heterocyclic structures (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).
Enantioselective Nitrile Anion Cyclization
Chung et al. (2005) demonstrated a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, a significant step in the synthesis of various chiral compounds. This method emphasizes the utility of this compound in stereoselective synthesis (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(12)13-6-14-9(7)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGUTWYJGILAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1465187.png)
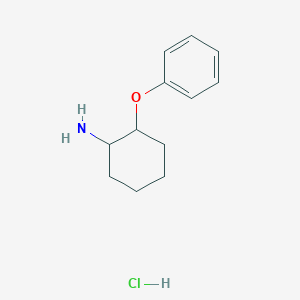
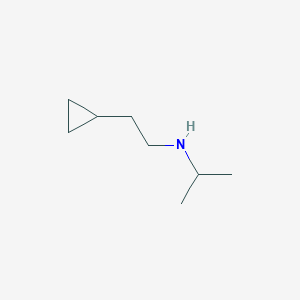
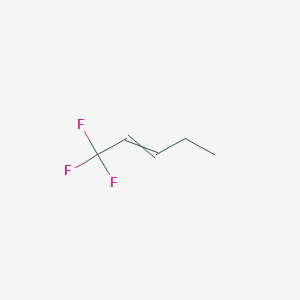
![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)
